Dodecanoic acid ingenol ester

Overview

Description

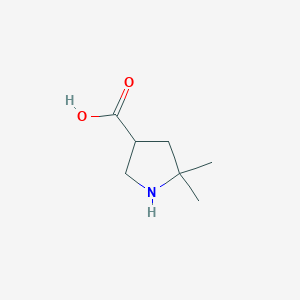

Dodecanoic acid ingenol ester is a natural compound known for its moderate cytotoxicity and various biological activities. It is an ingenane diterpene found in the plant Euphorbia kansui. This compound has shown antiviral and antinematodal activities, making it a subject of interest in scientific research .

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through an esterification reaction between dodecanoic acid and ingenol.

Transesterification Reaction: Another method involves the transesterification of dodecanoic acid with ingenol in the presence of a transesterification agent.

Industrial Production Methods:

- The industrial production of this compound involves large-scale esterification or transesterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Types of Reactions:

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Dodecanoic acid and ingenol.

Oxidation: Carboxylic acids and ketones.

Substitution: Various ingenol derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid ingenol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoic acid ingenol ester involves multiple pathways:

Antiviral Activity: It inhibits the replication of HIV-1 in infected cells by interfering with viral replication processes.

Antinematodal Activity: It exhibits antinematodal activity by disrupting the cellular functions of nematodes, leading to their death.

Similar Compounds:

Ingenol Mebutate: Another ingenane diterpene with similar biological activities, used in the treatment of actinic keratosis.

Ingenol 3-Angelate: Known for its anti-inflammatory and anticancer properties.

Uniqueness:

- This compound is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and biological properties. Its moderate cytotoxicity and dual antiviral and antinematodal activities make it a versatile compound for various research applications .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Dodecanoic acid ingenol ester plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the replication of HIV-1 in infected MT-4 cells with an EC50 value of 33.7 nM . Additionally, it interacts with proteins such as BAX and BCL-2, increasing the expression of the former and suppressing the latter, leading to apoptosis . The compound also induces the expression of ULK1, affecting mitochondrial function and cellular autophagy .

Cellular Effects

This compound influences various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit the expression of anti-apoptotic protein BCL-2 and increase the expression of pro-apoptotic protein BAX . This compound also affects the redox state within cells, leading to mitochondrial dysfunction and autophagy in a dose-dependent manner . Furthermore, it induces significant up-regulation of ATG5, degradation of p62, and conversion of LC3 I to LC3 II, promoting autophagy in A549 and H460 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. It binds to and inhibits the replication of HIV-1, demonstrating antiviral activity . The compound also induces mitochondrial dysfunction by affecting the mitochondrial membrane potential, leading to apoptosis through the up-regulation of BAX and suppression of BCL-2 . Additionally, it promotes autophagy by inducing the expression of ULK1 and ATG5, and facilitating the degradation of p62 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable and effective in inducing apoptosis and autophagy over a 72-hour incubation period in NSCLC cells . Long-term studies in vivo have shown that it can inhibit the growth of transplanted tumors in nude mice without significant toxic effects on organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft model by injecting H460 cells into nude mice, dosages of 2.5 mg/kg and 5 mg/kg administered every two days for two weeks significantly inhibited tumor growth . These studies also indicated that the compound did not exhibit significant toxic effects at these dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the redox state within cells and induces mitochondrial dysfunction, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with proteins such as BAX and BCL-2 further influence metabolic pathways related to apoptosis and autophagy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to induce autophagy and apoptosis is closely linked to its distribution within cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It targets mitochondria, leading to mitochondrial dysfunction and promoting autophagy . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles .

properties

IUPAC Name |

[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDYPHEHMXLF-YFQQJSGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)